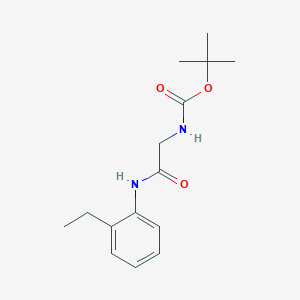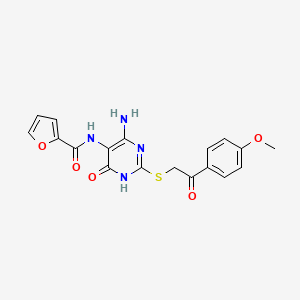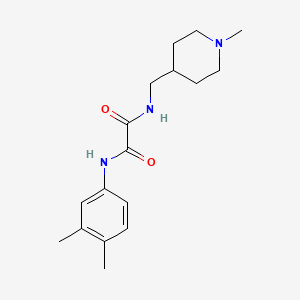![molecular formula C16H15BrN2O3 B2375388 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 502718-94-7](/img/structure/B2375388.png)
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Excretion Studies
One primary area of scientific research involving compounds like 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate focuses on their metabolism and excretion patterns in humans. For instance, the study of the urinary oxidative metabolites of di(2-ethylhexyl) phthalate (DEHP) in humans reveals complex metabolic pathways, including the production of mono(2-ethylhexyl) phthalate (MEHP) and various oxidative metabolites before excretion through urine and feces (Silva et al., 2006). This research is crucial for understanding how similar compounds are processed by the human body, potentially guiding safety assessments and regulatory standards.
Pharmacological Efficacy and Safety
Another significant research application is the evaluation of pharmacological efficacy and safety. For example, CI-980, a compound with a structural motif similar to this compound, was studied for its mitotic inhibition properties in treating small cell lung cancer. However, it was found to lack biological activity at the tested doses and infusion protocols in previously untreated small cell lung cancer, underscoring the importance of thorough preclinical and clinical evaluations for related compounds (Thomas et al., 2002).
Toxicological Assessments
Research into compounds like this compound also extends into toxicological assessments. Studies investigating the metabolism and disposition of various agents in humans, such as the γ-aminobutyric acid type A receptor partial agonist, provide insights into their safety profiles. These studies explore how compounds are metabolized, the potential for toxic metabolites, and their elimination, which is vital for understanding the risks associated with exposure and guiding safe usage parameters (Shaffer et al., 2008).
Environmental and Health Impact Studies
Finally, understanding the environmental and health impacts of chemical compounds is a critical area of research. Studies measuring the urinary metabolites of DEHP as biomarkers for human exposure assessment highlight the widespread environmental contamination by phthalates and the importance of monitoring exposure levels. Such research helps in the development of strategies to mitigate exposure and assess the potential health impacts of similar compounds (Silva et al., 2006).
Propriétés
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-19(14-6-4-3-5-7-14)15(20)11-22-16(21)12-8-13(17)10-18-9-12/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCOCBJNNMYDAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2375307.png)
![methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2375309.png)

![N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2375311.png)

![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)


![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)
![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)
